Cas no 947249-16-3 (5-Bromo-3-methoxy-6-methylpyridin-2-amine)

5-Bromo-3-methoxy-6-methylpyridin-2-amine is a brominated pyridine derivative featuring methoxy and methyl substituents at the 3- and 6-positions, respectively, along with an amino group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, owing to its functional group diversity and reactivity. The bromine atom facilitates further cross-coupling reactions, while the methoxy and amino groups enhance its utility in heterocyclic chemistry. Its well-defined structure and stability make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions to ensure purity and optimal performance in synthetic workflows.
5-Bromo-3-methoxy-6-methylpyridin-2-amine structure
947249-16-3 structure
Product Name:5-Bromo-3-methoxy-6-methylpyridin-2-amine
CAS No:947249-16-3
MF:C7H9BrN2O
MW:217.063160657883
MDL:MFCD26407073
CID:3041725
PubChem ID:59252067
Update Time:2025-05-27

5-Bromo-3-methoxy-6-methylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-methoxy-6-methylpyridin-2-amine
    • AK333166
    • 5-Bromo-3-methoxy-6-methyl-2-pyridinamine (ACI)
    • DB-206876
    • EN300-333155
    • SCHEMBL3136886
    • 947249-16-3
    • CS-0160647
    • AKOS027332426
    • MFCD26407073
    • XMB24916
    • DS-12184
    • MDL: MFCD26407073
    • Inchi: 1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10)
    • InChI Key: ZJHUNXISWBBUSR-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=NC(N)=C(OC)C=1

Computed Properties

  • Exact Mass: 215.98983g/mol
  • Monoisotopic Mass: 215.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 260.6±35.0 °C at 760 mmHg
  • Flash Point: 111.4±25.9 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

5-Bromo-3-methoxy-6-methylpyridin-2-amine Security Information

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5-Bromo-3-methoxy-6-methylpyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
1.2 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
Reference
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

5-Bromo-3-methoxy-6-methylpyridin-2-amine Raw materials

5-Bromo-3-methoxy-6-methylpyridin-2-amine Preparation Products

5-Bromo-3-methoxy-6-methylpyridin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:947249-16-3)5-Bromo-3-methoxy-6-methylpyridin-2-amine
Order Number:A1195122
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:26
Price ($):159.0/406.0
Email:sales@amadischem.com

Additional information on 5-Bromo-3-methoxy-6-methylpyridin-2-amine

Comprehensive Overview of 5-Bromo-3-methoxy-6-methylpyridin-2-amine (CAS No. 947249-16-3): Properties, Applications, and Industry Insights

5-Bromo-3-methoxy-6-methylpyridin-2-amine (CAS No. 947249-16-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative features a unique molecular structure, combining a methoxy group and a methyl substituent on its pyridine ring, which contributes to its distinct chemical reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting neurological and metabolic disorders.

The compound's CAS registry number 947249-16-3 serves as a critical identifier in chemical databases, ensuring precise tracking across global supply chains. Recent trends in AI-driven drug discovery have amplified interest in such functionalized pyridines, as machine learning models predict their utility in designing selective kinase inhibitors. Environmental scientists are also investigating its biodegradation pathways, responding to growing concerns about sustainable chemistry practices. The 5-bromo substitution pattern makes this compound particularly valuable for palladium-catalyzed cross-coupling reactions, a hot topic in green chemistry forums.

Analytical characterization of 947249-16-3 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with particular emphasis on its amine proton resonance at the 2-position. The 3-methoxy-6-methyl substitution creates steric effects that influence its crystallinity, a property extensively discussed in recent pharmaceutical formulation studies. Patent literature reveals its incorporation into anticancer scaffold designs, aligning with current industry focus on targeted therapies. Quality control protocols for this compound emphasize residual solvent analysis, addressing stringent regulatory requirements in GMP manufacturing.

Market analysts note rising demand for high-purity 5-Bromo-3-methoxy-6-methylpyridin-2-amine, driven by expansion in contract research organizations. The compound's logP value and hydrogen bonding capacity make it a frequent subject in computational chemistry simulations, especially those exploring blood-brain barrier permeability. Recent publications highlight its potential in developing allosteric modulators for G-protein coupled receptors, a trending area in neuropharmacology. Storage recommendations typically specify argon atmosphere protection to maintain stability of the bromo-amine functionality.

Supply chain data indicates that CAS 947249-16-3 is primarily utilized by specialty chemical manufacturers in North America and Europe, with growing interest from Asian generic drug developers. The compound's melting point range (typically 120-123°C) and solubility profile in polar aprotic solvents are frequently cited in process chemistry optimization studies. Environmental fate studies of similar brominated amines suggest moderate aquatic toxicity, prompting research into biocatalytic alternatives for its production. Current price trends reflect its status as a low-volume high-value chemical building block.

Academic laboratories value 5-Bromo-3-methoxy-6-methylpyridin-2-amine for its versatility in multi-step syntheses, particularly in constructing fused polycyclic systems. The meta-substitution pattern of its functional groups enables selective electrophilic aromatic substitutions, a feature exploited in recent material science applications. Stability studies under various pH conditions inform its handling protocols, while DFT calculations provide insights into its conformational preferences. The compound's chromatographic behavior on reversed-phase columns is well-documented, aiding analytical method development.

Emerging applications include its use as a precursor for fluorescent probes in cellular imaging, capitalizing on the electron-withdrawing bromo group to tune photophysical properties. Regulatory filings indicate its inclusion in several investigational new drug applications, though specific therapeutic areas remain confidential. The methoxy-methyl substitution pattern has drawn comparisons to natural product analogs, inspiring bioinspired synthesis approaches. Recent advances in continuous flow chemistry have improved the safety profile of handling such bromo-substituted heterocycles at scale.

Quality specifications for 947249-16-3 typically require ≥98% purity by HPLC area percentage, with strict limits on heavy metal contaminants. The compound's vapor pressure characteristics and dust explosion parameters are documented in safety data sheets, reflecting industry-wide emphasis on process safety. Its UV-Vis absorption spectrum shows characteristic peaks that facilitate reaction monitoring, particularly in photocatalyzed transformations. The growing field of cheminformatics has generated numerous QSAR models incorporating this structural motif.

Future research directions may explore the compound's potential in metal-organic frameworks or as a ligand in asymmetric catalysis. The 6-methyl group offers opportunities for directed ortho-metalation strategies, while the 2-amino group serves as a handle for diverse derivatization reactions. As the chemical industry shifts toward benign-by-design principles, 5-Bromo-3-methoxy-6-methylpyridin-2-amine continues to demonstrate value as a versatile intermediate in sustainable molecular design.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:947249-16-3)5-Bromo-3-methoxy-6-methylpyridin-2-amine
A1195122
Purity:99%/99%
Quantity:250mg/1g
Price ($):159.0/406.0
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